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Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of GR
64349, a potent and selective tachykinin NK2 receptor agonist. The document summarizes

quantitative binding data, details experimental methodologies for key assays, and visualizes

the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional
Potency Data
The binding affinity and functional potency of GR 64349 have been characterized primarily at

the human recombinant neurokinin NK2 and NK1 receptors. The data consistently

demonstrates high affinity and selective agonism at the NK2 receptor.

Radioligand Binding Affinity
In radioligand binding studies, GR 64349 shows a high affinity for the NK2 receptor, displacing

the binding of [¹²⁵I]-NKA.[1][2][3][4][5] In contrast, its affinity for the NK1 receptor is significantly

lower, as evidenced by its weak displacement of [³H]-septide binding.[1][2][3][4][5]
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Compound Receptor Radioligand pKi Ki (nM)
Selectivity
(NK1/NK2)

GR 64349 NK2 [¹²⁵I]-NKA 7.77 ± 0.10 17.0 ~1,300-fold

GR 64349 NK1 [³H]-septide <5 >10,000

Neurokinin A

(NKA)
NK2 [¹²⁵I]-NKA - - 15-fold

Substance P NK1 [³H]-septide - -

~138-fold (for

NK1 over

NK2)

Table 1: Binding affinity (pKi) of GR 64349 for human recombinant NK2 and NK1 receptors.

Data compiled from multiple sources.[1][3]

Functional Agonist Potency
Functional assays confirm that GR 64349 is a full agonist at both NK2 and NK1 receptors,

albeit with substantially greater potency at the NK2 receptor.[1][2][3][4][5] The potency is

measured through its ability to stimulate downstream signaling events, including inositol-1

phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP)

synthesis.

Assay Receptor pEC₅₀ EC₅₀ (nM)
Potency Ratio
(NK2/NK1)

IP-1

Accumulation
NK2 9.10 ± 0.16 0.079 1,400-fold

NK1 5.95 ± 0.80 1122

Calcium

Mobilization
NK2 9.27 ± 0.26 0.054 500-fold

NK1 6.55 ± 0.16 282

cAMP Synthesis NK2 10.66 ± 0.27 0.022 900-fold

NK1 7.71 ± 0.41 19.5
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Table 2: Functional potency (pEC₅₀) of GR 64349 in cells expressing human recombinant NK2

and NK1 receptors. Data compiled from multiple sources.[1][3][5]

In native tissue bioassays, GR 64349 has also demonstrated high selectivity, exhibiting over

1000-fold selectivity for NK2 receptors (in rat colon) over NK1 receptors (in guinea-pig ileum).

[1] It also shows over 300-fold selectivity for NK2 receptors over NK3 receptors.[4]

Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine

the binding affinity and functional potency of GR 64349.

Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of GR 64349 for

the NK2 and NK1 receptors.

Objective: To determine the inhibitory constant (Ki) of GR 64349 by measuring its ability to

displace a specific radioligand from its receptor.

Materials:

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing human recombinant NK2 or NK1 receptors.

Radioligands:

For NK2 receptors: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).[3]

For NK1 receptors: [³H]-septide.[3]

Test Compound: GR 64349.

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM NKA for

NK2, or 1 µM Substance P for NK1).

Assay Buffer: Specific buffer composition as optimized for the assay.
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Filtration Apparatus: 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in

a solution like polyethyleneimine (PEI) to reduce non-specific binding.

Scintillation Counter: For quantifying radioactivity.

Procedure:

Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (e.g., 6 µ

g/well ), the radioligand (e.g., 0.1 nM [¹²⁵I]-NKA for NK2), and varying concentrations of the

unlabeled test compound (GR 64349).[3]

Total and Non-specific Binding:

For total binding wells, add assay buffer instead of the unlabeled compound.

For non-specific binding wells, add a high concentration of the appropriate unlabeled

ligand.

Incubation: Incubate the plates at a controlled temperature (e.g., 23°C) for a sufficient

duration to reach equilibrium (e.g., 3 hours).[3]

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand

from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail,

and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration to generate a competition curve.
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Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific

binding) from the curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Inositol Phosphate
Accumulation)
This protocol outlines a method to assess the functional agonist activity of GR 64349 by

measuring the accumulation of a downstream second messenger, inositol-1 phosphate (IP-1).

Objective: To determine the potency (EC₅₀) of GR 64349 in stimulating the Gq-coupled

signaling pathway.

Materials:

Cell Lines: CHO cells stably expressing the human NK2 or NK1 receptor.

Test Compound: GR 64349.

Assay Kit: A commercially available IP-1 accumulation assay kit (e.g., HTRF-based).

Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired

confluency.

Compound Addition: Add varying concentrations of GR 64349 to the wells.

Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to

allow for receptor activation and subsequent IP-1 accumulation.

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the assay kit

according to the manufacturer's instructions. These reagents typically include a terbium-

cryptate labeled anti-IP-1 antibody and a d2-labeled IP-1 analog.
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Signal Measurement: After an incubation period, measure the HTRF signal using a

compatible plate reader. The signal is proportional to the amount of IP-1 produced.

Data Analysis:

Plot the measured signal against the logarithm of the GR 64349 concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the EC₅₀ value, which represents the concentration of the agonist that produces 50% of

the maximal response.

Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental

workflow.
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Caption: NK2 Receptor Gq Signaling Pathway Activated by GR 64349.
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Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12145819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12145819/
https://innoprot.com/assay/nk2-tachykinin-receptor-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://www.benchchem.com/product/b549517#gr-64349-receptor-binding-affinity
https://www.benchchem.com/product/b549517#gr-64349-receptor-binding-affinity
https://www.benchchem.com/product/b549517#gr-64349-receptor-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

